SR-18292 is a small molecule compound primarily recognized for its ability to inhibit the activity of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) [, , , , , ]. PGC-1α is a transcriptional coactivator involved in various biological processes, including mitochondrial biogenesis, energy metabolism, and cellular responses to stress. Due to its inhibitory effect on PGC-1α, SR-18292 has become a valuable tool in scientific research to investigate the role of PGC-1α in various biological contexts, particularly in cellular models and preclinical animal studies. Researchers use SR-18292 to understand how PGC-1α influences cellular processes and disease pathogenesis.
SR-18292 falls under the category of small molecule inhibitors, specifically targeting metabolic pathways involving PGC-1α. It is classified as a chemical entity with implications for use in pharmacological applications aimed at treating metabolic syndromes.
The synthesis of SR-18292 involves several key steps that utilize standard organic chemistry techniques. The general synthetic route includes the reaction of specific aldehydes with amines followed by reduction processes.
Purity and characterization of SR-18292 were confirmed using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
The molecular structure of SR-18292 features a complex arrangement that allows it to interact selectively with PGC-1α. The specific structural components include an indole ring system and various substituents that enhance its binding affinity.
Key structural data includes:
SR-18292 primarily acts by inhibiting the activity of PGC-1α, which plays a crucial role in gluconeogenesis and mitochondrial biogenesis. The compound's interaction leads to reduced expression of key gluconeogenic genes such as Pck1 and G6pc.
In vitro studies have demonstrated that treatment with SR-18292 significantly decreases glucose production in hepatocytes by altering metabolic pathways associated with PGC-1α activity .
The mechanism by which SR-18292 exerts its effects involves direct inhibition of PGC-1α, leading to decreased transcriptional activation of gluconeogenic genes. This results in reduced hepatic glucose output and improved glycemic control.
Experimental data indicate that SR-18292 treatment results in altered metabolic profiles, including increased lactate levels and enhanced glucose oxidation, thereby contributing to its therapeutic potential in managing hyperglycemia .
SR-18292 is typically presented as a colorless or pale yellow oil. Its solubility characteristics allow it to be effectively utilized in biological assays.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light and moisture. Detailed analyses have shown that it maintains high purity (>95%) throughout various experimental procedures .
SR-18292 has potential applications in:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3